Welcome to the BenchChem Online Store!
molecular formula C8H14N2O B8683043 2-Oxazolamine, N-butyl-4-methyl- CAS No. 57067-38-6

2-Oxazolamine, N-butyl-4-methyl-

Cat. No. B8683043
M. Wt: 154.21 g/mol
InChI Key: BCXXNJCHMPDNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04150143

Procedure details

2-(N-butylamino)-4-methyloxazole (106.7 g., 0.69 m.) and triethylamine (110 g., 0.77 m.) was stirred together in dry benzene (1500 c.c.) during the addition of isobutyrylchloride (81.0 g., 0.76 m.). The mixture was stirred at room temperature for 15 hours and then water (1 litre) was added. After stirring for a further hour the organic phase was separated, and the aqueous phase extracted twice in ether. The combined extract was washed successively with 2N hydrochloric acid (2 × 500 c.c.), 10% sodium carbonate solution (2 × 500 c.c.), and saturated brine (2 × 500 c.c.). Evaporation of the dried organic phase gave an oil, which was distilled to give 2-(N-butylisobutyramido)-4-methyloxazole, (118 g., 80%), b.p. 75-76° C./0.15 mm., which existed as an oil at room temperature but crystallised on cooling to 0° C.
Quantity
106.7 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6]1[O:7][CH:8]=[C:9]([CH3:11])[N:10]=1)[CH2:2][CH2:3][CH3:4].C(N(CC)CC)C.[C:19](Cl)(=[O:23])[CH:20]([CH3:22])[CH3:21].O>C1C=CC=CC=1>[CH2:1]([N:5]([C:6]1[O:7][CH:8]=[C:9]([CH3:11])[N:10]=1)[C:19](=[O:23])[CH:20]([CH3:22])[CH3:21])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
106.7 g
Type
reactant
Smiles
C(CCC)NC=1OC=C(N1)C
Name
Quantity
110 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
81 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for a further hour the organic phase
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted twice in ether
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed successively with 2N hydrochloric acid (2 × 500 c.c.), 10% sodium carbonate solution (2 × 500 c.c.), and saturated brine (2 × 500 c.c.)
CUSTOM
Type
CUSTOM
Details
Evaporation of the dried organic phase
CUSTOM
Type
CUSTOM
Details
gave an oil, which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(CCC)N(C(C(C)C)=O)C=1OC=C(N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 118 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.